molecular formula C9H11NO4 B187045 2-Amino-3,6-dimethoxybenzoic acid CAS No. 50472-10-1

2-Amino-3,6-dimethoxybenzoic acid

Cat. No. B187045
CAS RN: 50472-10-1
M. Wt: 197.19 g/mol
InChI Key: RRQMXQWSIJERLR-UHFFFAOYSA-N
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Description

2-Amino-3,6-dimethoxybenzoic acid is a polyphenol compound . It has a molecular formula of C9H11NO4 and an average mass of 197.188 Da . It is used as a reagent in the synthesis of Tasquinimod, an orally active antiangiogenic agent which may inhibit HDAC4 signalling .


Synthesis Analysis

The synthesis of novel benzamide compounds has been performed starting from 2,3-dimethoxybenzoic acid . The products were purified and analyzed with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of 2-Amino-3,6-dimethoxybenzoic acid is represented by the InChI code: 1S/C9H11NO4/c1-13-5-3-4-6(14-2)8(10)7(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) .


Chemical Reactions Analysis

2,6-Dimethoxybenzoic Acid is used in the synthesis of indoles as well as coumarins related to Novobiocin . It is also used in the synthesis of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides .


Physical And Chemical Properties Analysis

2-Amino-3,6-dimethoxybenzoic acid is a powder with a melting point between 92-97°C . It has a molecular weight of 197.19 .

Scientific Research Applications

Organic Chemistry: Synthesis of Novel Benzamide Compounds

Summary of the Application

2-Amino-3,6-dimethoxybenzoic acid is used as a starting material in the synthesis of novel benzamide compounds . These benzamides have been widely used in various fields such as medical, industrial, biological and potential drug industries .

Methods of Application or Experimental Procedures

A series of novel amides were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives using TEA as base and THF as solvent . The 2,3-Dimethoxybenzamides were obtained in yields of 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields of 40–72% .

Results or Outcomes Obtained

The synthesized compounds showed effective total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

Medical and Biological Applications: Treatment of Various Diseases

Summary of the Application

Benzamides, synthesized from 2-Amino-3,6-dimethoxybenzoic acid, have been widely used in medical and biological industries . They have potential applications in the treatment of juvenile hyperactivity, cancer, hypercholesterolemia, and as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory agents .

Methods of Application or Experimental Procedures

The benzamides are synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives using TEA as base and THF as solvent . The resulting benzamides are then used in various medical and biological applications .

Results or Outcomes Obtained

The synthesized benzamides have shown effective total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

Industrial Applications: Plastic, Rubber, and Paper Industries

Summary of the Application

Amide compounds, such as those synthesized from 2-Amino-3,6-dimethoxybenzoic acid, are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures in these industries vary widely and are often proprietary. However, in general, the synthesized amide compounds are used as additives or processing aids in these industries .

Results or Outcomes Obtained

The use of these amide compounds in these industries can improve the properties of the final products, such as their strength, flexibility, and resistance to environmental factors .

Synthesis of Indoles and Coumarins

Summary of the Application

2,6-Dimethoxybenzoic Acid is used in the synthesis of indoles as well as coumarins related to Novobiocin . These compounds are used as potent inhibitors of heat-shock protein 90 in the treatment of breast cancer .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures in these industries vary widely and are often proprietary. However, in general, the synthesized indoles and coumarins are used in various medical applications .

Results or Outcomes Obtained

The use of these compounds in the treatment of breast cancer has shown promising results . However, further research is needed to fully understand their potential and limitations .

Control of Polymorphic Outcome of Crystallization

Summary of the Application

2,6-dimethoxybenzoic acid (2,6MeOBA) was used as a model substance to investigate the use of additives to control the polymorphic outcome of crystallization .

Methods of Application or Experimental Procedures

In this study, 2,6-dimethoxybenzoic acid (2,6MeOBA) was used to investigate the use of additives to control the polymorphic outcome of crystallization .

Results or Outcomes Obtained

The study found that 2,6MeOBA exists as three polymorphs . This finding could have significant implications for the pharmaceutical industry, where controlling the polymorphic form of a drug can impact its solubility, stability, and bioavailability .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The compound has been used in the synthesis of Tasquinimod, an anti-cancer agent . It has also been used in the synthesis of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides . These compounds have shown antioxidant and antibacterial activities , suggesting potential future applications in these areas.

properties

IUPAC Name

2-amino-3,6-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-5-3-4-6(14-2)8(10)7(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQMXQWSIJERLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360973
Record name 2-amino-3,6-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,6-dimethoxybenzoic acid

CAS RN

50472-10-1
Record name 2-amino-3,6-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3,6-dimethoxybenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
H Heaney, JH Hollinshead, GW Kirby, SV Ley… - Journal of the …, 1973 - pubs.rsc.org
3,6-Dimethoxybenzenediazonium-2-carboxylate decomposed to 3,6-dimethoxybenzyne (8), which reacted with veratrole to form 1,5,8-trimethoxy-1.4-etheno-2-tetralone (9) in 40% yield…
Number of citations: 4 pubs.rsc.org
O Abou-Teim, RB Jansen, JFW McOmie… - Journal of the Chemical …, 1980 - pubs.rsc.org
4-Methoxy- and 4,5-dimethoxy-benzocyclobutene-1,2-dione have been made by flash vacuum pyrolysis of the anthracene adducts of the corresponding phthalazine-1,4-diones which …
Number of citations: 12 pubs.rsc.org
CF Cooper - 1978 - search.proquest.com
thesis and dissertation copies are in typewriter face, while others may be Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films …
Number of citations: 3 search.proquest.com
M Azadi-Ardakani, TW Wallace - Tetrahedron, 1988 - Elsevier
3,6-Dimethoxybenzocyclobutenone 4 is prepared in four efficient steps from 2,5-dimethoxybenzoic acid 8. The derived benzocyclobutenol 13 undergoes electrocyclic ring opening at …
Number of citations: 52 www.sciencedirect.com
HDH Showalter, MM Angelo, EM Berman… - Journal of medicinal …, 1988 - ACS Publications
The synthesis of the benzothiopyranoindazoles (3), a new class of chromophore modified anthracenediones related to mitoxantrone (1), is described. In this structural class the quinone …
Number of citations: 83 pubs.acs.org
B Farajidizaji, C Huang, H Thakellapalli… - The Journal of …, 2017 - ACS Publications
Functionalized [12]cycloparaphenylenes ([12]CPPs) containing four alternating biphenyl and naphthyl units were synthesized. A macrocyclic furan-containing CPP precursor was used …
Number of citations: 27 pubs.acs.org
GHP Roos - 1976 - open.uct.ac.za
As indicated by the title, this dissertation deals with the investigation of the syntheses of a number of novel quinones. Chapter I deals with the syntheses of quinonoid derivatives of the …
Number of citations: 0 open.uct.ac.za
RP Sharma - 1975 - repository.lboro.ac.uk
A number of reactions of tetrahalogenobenzynes have been investigated. The reactions of tetrafluorobenzyne with 2-methyl- and 2,5-dimethylfuran gave the expected Diels–Alder …
Number of citations: 2 repository.lboro.ac.uk
L Zhao - Synthetic Communications, 2021 - Taylor & Francis
A series of 9-position substituted triptycene derivatives were synthesized from 9-substituted anthracenes. Diels–Alder reaction was the key reaction to form the scaffold; both …
Number of citations: 1 www.tandfonline.com
B Farajidizaji - 2017 - search.proquest.com
Synthetic pathways for preparing furan-containing cycloparaphenylenes (CPPs) bearing 10, 12, and 15 aromatic units in the macrocyclic ring structures were developed. Several …
Number of citations: 2 search.proquest.com

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